molecular formula C15H15NO2 B3222420 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde CAS No. 1213239-68-9

2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde

Cat. No.: B3222420
CAS No.: 1213239-68-9
M. Wt: 241.28 g/mol
InChI Key: RLXDCHSLQWYWQH-UHFFFAOYSA-N
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Description

2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde is an organic compound with the molecular formula C15H15NO2. This compound is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group at the 5-position and a phenyl ring substituted with a methylethoxy group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dichloropyridine and 4-(1-methylethoxy)benzaldehyde.

    Substitution Reaction: The phenyl ring is introduced through a substitution reaction, where the methylethoxy group is attached to the 4-position of the phenyl ring.

    Formylation: The carboxaldehyde group is introduced at the 5-position of the pyridine ring through a formylation reaction, typically using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the carboxaldehyde group is converted to a carboxylic acid.

    Reduction: Reduction reactions can convert the carboxaldehyde group to a primary alcohol.

    Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxylic acid.

    Reduction: 2-(4-(1-Methylethoxy)phenyl)pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-Methylethoxy)phenyl)pyridine-3-carboxaldehyde
  • 2-(4-(1-Methylethoxy)phenyl)pyridine-4-carboxaldehyde
  • 2-(4-(1-Methylethoxy)phenyl)pyridine-6-carboxaldehyde

Uniqueness

2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxaldehyde group on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(4-propan-2-yloxyphenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(2)18-14-6-4-13(5-7-14)15-8-3-12(10-17)9-16-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXDCHSLQWYWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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